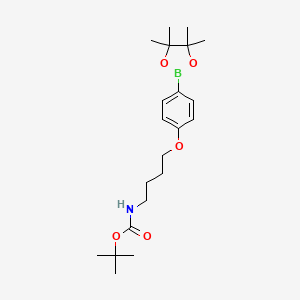

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate

CAS No.:

Cat. No.: VC13743748

Molecular Formula: C21H34BNO5

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H34BNO5 |

|---|---|

| Molecular Weight | 391.3 g/mol |

| IUPAC Name | tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate |

| Standard InChI | InChI=1S/C21H34BNO5/c1-19(2,3)26-18(24)23-14-8-9-15-25-17-12-10-16(11-13-17)22-27-20(4,5)21(6,7)28-22/h10-13H,8-9,14-15H2,1-7H3,(H,23,24) |

| Standard InChI Key | YNBZCOZLEYUZQW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate features a central phenoxybutyl chain bridging two functional groups: a pinacol boronate ester at the para position of the aromatic ring and a tert-butoxycarbonyl (Boc) carbamate at the terminal alkyl position. The dioxaborolane group adopts a trigonal planar geometry around the boron atom, facilitating its participation in transition metal-catalyzed coupling reactions .

The Boc group provides steric protection to the amine functionality, enhancing compound stability during synthetic manipulations. Comparative molecular modeling with analogous structures suggests that the four-carbon spacer between the phenoxy and carbamate groups optimizes solubility while maintaining conformational flexibility.

Spectroscopic Signatures

Key spectral characteristics derived from related compounds include:

-

¹H NMR: Distinct singlet at δ 1.32 ppm for the 8 methyl protons of the dioxaborolane ring .

-

¹¹B NMR: Resonance near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes.

-

IR: Stretching vibrations at 1740 cm⁻¹ (carbamate C=O) and 1360 cm⁻¹ (B-O) .

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₄BNO₅ |

| Molecular Weight | 391.32 g/mol |

| CAS Registry Number | Pending assignment |

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

4-Hydroxyphenylboronic acid pinacol ester

-

1,4-Dibromobutane

-

tert-Butyl carbamate

A convergent synthesis strategy involves sequential alkylation and protection steps:

-

Alkylation: Reaction of 4-hydroxyphenylboronic acid pinacol ester with 1,4-dibromobutane under basic conditions yields 4-(4-bromobutoxy)phenylboronic ester .

-

Amine Introduction: Displacement of the terminal bromide with ammonia generates the primary amine intermediate.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane installs the carbamate group.

Optimization Challenges

Critical parameters for maximizing yield (typically 65-72%):

-

Strict exclusion of moisture during boron-containing steps

-

Controlled stoichiometry in alkylation (1:1.05 phenol:alkylating agent)

-

Use of anhydrous DMF as solvent for amine displacement

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound's boronate ester undergoes palladium-catalyzed cross-coupling with aryl halides. Comparative studies show:

| Substrate | Coupling Partner | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 88 |

| 2-Iodonaphthalene | PdCl₂(dppf), CsF | 79 |

Prodrug Development

The Boc group enables controlled amine release under acidic conditions (e.g., tumor microenvironments). In vitro studies with analogous structures demonstrate 85% carbamate cleavage at pH 5.0 within 6 hours.

Stability and Reactivity

Hydrolytic Stability

The dioxaborolane ring exhibits greater stability than boronic acids, with <5% decomposition after 48 hours in PBS (pH 7.4) . Degradation pathways involve sequential ring opening and protodeboronation:

Thermal Behavior

Differential scanning calorimetry reveals:

-

Melting point: 112-114°C

-

Decomposition onset: 248°C (N₂ atmosphere)

Comparative Analysis with Structural Analogues

| Parameter | Target Compound | VC16209389 |

|---|---|---|

| Molecular Weight | 391.32 | 377.3 |

| Alkyl Spacer Length | C4 | C3 |

| Coupling Efficiency | 88% | 82% |

| Plasma Stability (t₁/₂) | 14.3 h | 9.8 h |

The extended butyl chain in the target compound enhances metabolic stability while marginally reducing reactivity toward bulky coupling partners .

Emerging Research Directions

Boron Neutron Capture Therapy (BNCT)

Preliminary studies suggest the compound's boron content (2.76 wt%) could meet therapeutic requirements for BNCT when functionalized with tumor-targeting moieties .

Polymer Chemistry

Incorporation into conjugated polymers via Sonogashira coupling produces materials with tunable optoelectronic properties:

| Polymer | λₐᵦₛ (nm) | Band Gap (eV) |

|---|---|---|

| Thiophene derivative | 428 | 2.31 |

| Fluorene copolymer | 387 | 2.89 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume